2-(1-Methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

Description

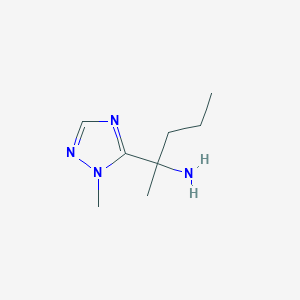

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and a pentan-2-amine moiety at the 5-position. The compound’s structural uniqueness lies in the combination of a rigid triazole core and a flexible aliphatic amine chain, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2-(2-methyl-1,2,4-triazol-3-yl)pentan-2-amine |

InChI |

InChI=1S/C8H16N4/c1-4-5-8(2,9)7-10-6-11-12(7)3/h6H,4-5,9H2,1-3H3 |

InChI Key |

PSHVLPOOEUMJMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C1=NC=NN1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable alkylating agent, such as 2-bromopentane, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)pentan-2-amine (CAS: 1248259-89-3)

- Structural Difference : The ethyl group replaces the methyl substituent on the triazole ring.

- Physicochemical Properties :

- Molecular formula: C₉H₁₈N₄ (vs. C₈H₁₆N₄ for the methyl analog).

- Molar mass: 182.27 g/mol (vs. 168.24 g/mol for the methyl variant).

- This substitution may also affect metabolic stability due to steric hindrance .

Triazole Derivatives in Thiamine Analogs ()

- Key Analogs: Methyl 5‐{1‐[(4‐amino‐2‐methylpyrimidin‐5‐yl)methyl]‐1H‐1,2,3‐triazol‐4‐yl}pentanoate and dipotassium salts.

- Structural Contrast : These compounds feature a 1,2,3-triazole ring (vs. 1,2,4-triazole in the target compound) conjugated to a pyrimidine moiety.

- Functional Role : The 1,2,3-triazole derivatives act as inhibitors of thiamine pyrophosphate-dependent enzymes, suggesting that the triazole ring’s position and substituents critically influence enzyme binding .

Backbone Modifications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine ()

- Structural Difference : A shorter ethylamine chain (C2) vs. the pentan-2-amine (C5) backbone.

- Synthesis Context : Used in reductive amination to generate piperidin-4-amine derivatives targeting AAA ATPases (e.g., p97). The shorter chain may limit conformational flexibility, affecting target binding affinity .

Quinoline-Based Triazole Derivatives ()

- Example: (2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate.

- Structural Contrast: The triazole is integrated into a polycyclic quinoline scaffold.

- Functional Implication : Such modifications enhance planar rigidity, improving interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Table 1: Key Properties of Selected Analogs

Biological Activity

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that often exhibit significant pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 196.29 g/mol. The compound features a triazole ring substituted with a pentan-2-amine side chain and a methyl group at the 1-position of the triazole.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N4 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H20N4/c11-8(7)6(5)9(12)13(14)10(3)4/h6H,5H2,1H3 |

| SMILES | CC(C)(C1=NC(=NN1C)CC)N |

Antimicrobial Properties

Research indicates that triazole derivatives possess potent antimicrobial activity. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains and fungi. For instance:

- Antifungal Activity : The compound has shown efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. Its mechanism involves disrupting fungal cell membrane integrity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In cellular assays:

- Cell Proliferation Inhibition : The compound inhibited the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and MV4-11 (acute myeloid leukemia). The IC50 values for these cell lines were reported at approximately 0.86 µM and 0.87 µM respectively.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-xL.

Case Studies

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of triazole derivatives, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amines were tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Line Testing

A separate study evaluated the effects of this compound on MV4-11 cells. Treatment with varying concentrations resulted in marked inhibition of cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.